3-(2-Bromo-5-methylphenoxy)azetidine

Medicinal Chemistry Structure-Activity Relationship Synthetic Building Block

Researchers needing a halogenated phenoxyazetidine with attenuated bromo reactivity to avoid side reactions in polyfunctional couplings will find this specific ortho-bromo-5-methyl isomer essential. Unlike more reactive para-bromo analogs, this building block enables sequential functionalization and probes ortho-substituent effects on azetidine ring stability. - **Key differentiation:** Ortho-bromo provides moderated oxidative addition kinetics vs. para isomers; ΔlogP ≈ +0.4 vs. chloro analog for enhanced membrane permeability. - **Application:** S1P receptor modulator lead optimization; SAR studies requiring positional halogen variation. - **Supply:** Packaged for immediate R&D use; batch-specific COA available.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
Cat. No. B12072920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromo-5-methylphenoxy)azetidine
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)Br)OC2CNC2
InChIInChI=1S/C10H12BrNO/c1-7-2-3-9(11)10(4-7)13-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3
InChIKeyZLXVABVRIZGXEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Bromo-5-methylphenoxy)azetidine – Structural and Physicochemical Baseline


3-(2-Bromo-5-methylphenoxy)azetidine (CAS 1785630-58-1) is a synthetic small-molecule belonging to the 3-phenoxyazetidine class, featuring a four-membered azetidine ring substituted at the 3-position with a 2-bromo-5-methylphenoxy moiety . Its molecular formula is C₁₀H₁₂BrNO and its molecular weight is 242.11 g/mol . The compound is primarily offered as a research chemical and building block for medicinal chemistry exploration, and it is structurally related to other halogenated 3-phenoxyazetidines that have been investigated as sphingosine-1-phosphate (S1P) receptor modulators and serotonin receptor ligands [1].

Medicinal chemistry building block
S1P receptor modulator research
Ortho-bromo cross-coupling handle

Why Generic 3-Phenoxyazetidine Cannot Replace This Isomer


3-Phenoxyazetidines are not functionally interchangeable because the position and nature of the halogen and methyl substituents on the phenoxy ring critically modulate electronic properties, steric bulk, and metabolic stability . The 2-bromo-5-methyl substitution pattern creates a unique steric and electronic environment around the azetidine oxygen that differs from the 4-bromo-3-methyl isomer (CAS 1220038-48-1) or 2-chloro-5-methyl analog, potentially leading to distinct reactivity in cross-coupling reactions and divergent biological target engagement . Consequently, substituting a different positional isomer or halogen congener without experimental validation risks altering synthetic yields, pharmacological selectivity, or pharmacokinetic profiles.

Positional isomer substitution (e.g., 4-bromo-3-methyl) can alter oxidative addition rates and cross-coupling outcomes.
Replacing bromine with chlorine (2-chloro-5-methyl analog) significantly changes bond energy, leaving-group ability, and lipophilicity, impacting reactivity and cellular permeability.
Azetidine ring strain and ortho-electron effects may affect stability and shelf-life; storage requirements differ from less-substituted analogs.

Quantitative Differentiation from Closest Analogs


Positional Isomer Reactivity in Cross-Coupling

The target compound 3-(2-bromo-5-methylphenoxy)azetidine and its positional isomer 3-(4-bromo-3-methylphenoxy)azetidine share identical molecular formula (C₁₀H₁₂BrNO, MW 242.11) but differ in the bromine and methyl group positions on the phenoxy ring . This positional variation alters the electronic density distribution and steric hindrance around the ether linkage, which can measurably impact reactivity in palladium-catalyzed cross-coupling reactions. Although no direct head-to-head kinetic study is publicly available for this specific pair, the class-level inference from substituted bromoarenes indicates that ortho-bromo substituents (as in the 2-bromo isomer) typically exhibit slower oxidative addition rates with Pd(0) compared to para-bromo isomers due to increased steric congestion, with reported relative rate differences of 2- to 5-fold in model systems [1].

Cross-Coupling Reactivity
Class-level inference
Target (2-bromo): predicted relative rate 0.2–0.5
Comparator (4-bromo): baseline rate ~1.0
Estimated 2- to 5-fold slower oxidative addition
Impacts reaction time and catalyst loading
Direct kinetic study not available for this specific pair
Medicinal Chemistry Structure-Activity Relationship Synthetic Building Block

Bromo vs. Chloro Bond Energy and Lipophilicity

Replacement of the bromine atom at the 2-position with chlorine (3-(2-chloro-5-methylphenoxy)azetidine) alters both the leaving-group ability in nucleophilic aromatic substitution and the strength of halogen bonding interactions. The C–Br bond dissociation energy (~70 kcal/mol) is lower than the C–Cl bond (~84 kcal/mol), making the bromo compound more reactive in transition-metal-catalyzed transformations [1]. In the context of S1P receptor modulator development, bromo-substituted phenoxy-azetidines have been shown to retain potent receptor binding, whereas chloro analogs sometimes exhibit reduced affinity due to weaker halogen bonding and altered lipophilicity (calculated logP for the bromo compound is approximately 2.8 vs. ~2.4 for the chloro analog) [2].

Bond Energy & Lipophilicity
Cross-study comparable
C–Br BDE: ~70 kcal/mol; logP ~2.8
C–Cl BDE: ~84 kcal/mol; logP ~2.4
ΔBDE: ~14 kcal/mol; ΔlogP: ~0.4
May enhance cross-coupling reactivity and membrane permeability
Calculated logP; experimental values may vary
Halogen Bonding Medicinal Chemistry Reactivity

Azetidine Ring Strain and Stability Profile

The azetidine ring exhibits approximately 26 kcal/mol of ring strain, which is intermediate between aziridine (~27 kcal/mol) and pyrrolidine (~5 kcal/mol) [1]. This strain is a class-level property shared by all 3-phenoxyazetidine analogs; however, the electron-withdrawing nature of the ortho-bromo substituent in the target compound can further polarize the C–N bond, potentially increasing susceptibility to acid-catalyzed ring-opening relative to the 4-substituted isomer. Differential scanning calorimetry studies on related N-Boc-3-phenoxyazetidines indicate decomposition onset temperatures of 150–170 °C [2], suggesting that procurement and storage conditions (refrigeration, inert atmosphere) are critical for maintaining integrity.

Ring Strain & Stability
Class-level inference
Azetidine ring strain: ~26 kcal/mol
Decomposition onset: ~150–170°C (N-Boc analogs)
Requires controlled storage; limits shelf-life
Inferred from structurally similar analogs
Ring Strain Chemical Stability Synthetic Handling

Optimal Application Scenarios Based on Differentiation Evidence


Suzuki–Miyaura Cross-Coupling for Parallel Library Synthesis

The ortho-bromo substituent, despite being less reactive than para-bromo isomers in oxidative addition, provides a synthetically useful handle for sequential functionalization when combined with the azetidine core [1]. Its moderated reactivity can be exploited in chemoselective cross-coupling strategies where a more reactive para-bromo partner would lead to undesired side reactions. Procurement of this specific isomer is warranted when synthetic routes require a bromoarene with attenuated reactivity to achieve higher selectivity in polyfunctional substrate coupling.

S1P Receptor Modulator Exploration with Fine-Tuned Halogen Bonding

Patents from Allergan, Inc. disclose phenoxy-azetidine derivatives as S1P receptor modulators for autoimmune and inflammatory diseases [2]. The bromo substituent in the target compound offers stronger halogen bonding potential and increased lipophilicity (ΔlogP ≈ +0.4 vs. chloro analog), which can enhance target engagement and membrane permeability. Researchers sourcing this compound can expect differentiation from the chloro congener in both in vitro binding assays and cellular potency screens.

Probing Ortho-Substituent Effects on Azetidine Reactivity

The 2-bromo-5-methyl substitution pattern creates a unique steric environment that can influence the rate of azetidine ring-opening reactions [3]. This compound serves as a valuable probe for studying ortho-substituent effects on N-alkylation kinetics and acid-catalyzed degradation pathways, providing design insights for stabilizing azetidine-containing drug candidates. Procurement of this specific isomer is essential for systematic SAR studies requiring positional variation.

Application
Selection Property
Validation Focus
Suzuki–Miyaura Cross-Coupling Library Synthesis
Ortho-bromo attenuated reactivity
Chemoselectivity and catalyst loading optimization
S1P Receptor Modulator Research
Halogen bonding and lipophilicity profile
Target engagement and cell permeability assays
Azetidine Ring-Opening SAR Studies
Ortho-substituent steric effects
N-alkylation kinetics and acid-catalyzed degradation
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